molecular formula C19H17Cl2FN4O B3617769 1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine

1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine

Cat. No. B3617769
M. Wt: 407.3 g/mol
InChI Key: AWZOFKGUIRYYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of piperazine, which is a class of organic compounds containing a nitrogen atom in a six-membered ring . Piperazine derivatives are known to have a wide range of biological and pharmaceutical activities .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods. One common method is the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and varies depending on the specific compound. The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be diverse. For example, protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary. For example, 1-(3,4-Dichlorophenyl)piperazine has a molecular weight of 231.122. Its freezing point and boiling point are 335.65K and 643.73K respectively. Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely depending on the specific compound and its biological target. Some piperazine derivatives are known to act as neuroprotectants and prevent neuronal cell death induced by the PI3-kinase pathway .

Safety and Hazards

The safety and hazards associated with piperazine derivatives can vary widely depending on the specific compound. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future directions for research on piperazine derivatives are vast. These compounds have a wide range of biological and pharmaceutical activities, making them a rich area for future research .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN4O/c20-13-5-6-14(15(21)11-13)19-23-18(27-24-19)12-25-7-9-26(10-8-25)17-4-2-1-3-16(17)22/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZOFKGUIRYYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-{[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.